(S)-4-(2-((tert-Butoxycarbonyl)amino)-3-phenylpropanamido)butanoic acid
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Overview
Description
(S)-4-(2-((tert-Butoxycarbonyl)amino)-3-phenylpropanamido)butanoic acid is a synthetic compound often used in organic chemistry and biochemistry. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amino groups during chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(2-((tert-Butoxycarbonyl)amino)-3-phenylpropanamido)butanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling Reaction: The protected amino acid is then coupled with another amino acid or peptide using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA), resulting in the formation of the free amine.
Coupling Reactions: The compound can undergo peptide coupling reactions to form longer peptide chains.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are frequently used as coupling reagents.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used for hydrolysis reactions.
Major Products Formed
Deprotection: Free amine and carbon dioxide.
Coupling: Peptide chains.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
(S)-4-(2-((tert-Butoxycarbonyl)amino)-3-phenylpropanamido)butanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme-substrate interactions and protein structure.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-4-(2-((tert-Butoxycarbonyl)amino)-3-phenylpropanamido)butanoic acid primarily involves its role as a protected amino acid. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including peptide bond formation.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(tert-Butoxycarbonylamino)butanoic acid: Another Boc-protected amino acid with a similar structure.
(S)-2-(tert-Butoxycarbonylamino)butyric acid: A related compound used in peptide synthesis.
Uniqueness
(S)-4-(2-((tert-Butoxycarbonyl)amino)-3-phenylpropanamido)butanoic acid is unique due to its specific structure, which includes a phenyl group and a butanoic acid moiety. This structure provides distinct chemical properties and reactivity, making it valuable in the synthesis of complex peptides and other bioactive molecules.
Properties
Molecular Formula |
C18H26N2O5 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]butanoic acid |
InChI |
InChI=1S/C18H26N2O5/c1-18(2,3)25-17(24)20-14(12-13-8-5-4-6-9-13)16(23)19-11-7-10-15(21)22/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22)/t14-/m0/s1 |
InChI Key |
MATKQBMBHKZQDC-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCCCC(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NCCCC(=O)O |
Origin of Product |
United States |
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